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Introduction

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor

Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1][2][3]

Its mechanism of action involves the competitive inhibition of ATP binding to these kinases,

which disrupts downstream signaling pathways crucial for cell survival and proliferation, such

as the PI3K/AKT and MAPK/ERK pathways.[2] This inhibition ultimately leads to cell cycle

arrest and the induction of apoptosis in cancer cells harboring NTRK gene fusions, ROS1

rearrangements, or ALK mutations.[2][3][4] Flow cytometry using Annexin V and Propidium

Iodide (PI) staining is a robust method for the quantitative analysis of apoptosis induced by

Entrectinib.[5]

Principle of the Assay

This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to

differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[5][6]

Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid

component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the

plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is

translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

[6]
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Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross

the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages

of apoptosis or necrosis when membrane integrity is compromised.

By analyzing the fluorescence of both Annexin V and PI, cell populations can be distinguished

as follows:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation
The following tables summarize quantitative data from studies analyzing apoptosis after

Entrectinib treatment in various cancer cell lines.

Table 1: Apoptosis in Gastric Cancer Cell Lines after Entrectinib Treatment

Cell Line

Entrectini
b
Concentr
ation

Incubatio
n Time

Early
Apoptotic
Cells (%)

Late
Apoptotic
/Necrotic
Cells (%)

Total
Apoptotic
Cells (%)

Control
(Untreate
d) Total
Apoptotic
Cells (%)

NCI-N87
Not

Specified

Not

Specified
31.25

Not

Specified
31.25 10.68

AGS
Not

Specified

Not

Specified
17.68

Not

Specified
17.68 4.09

Data extracted from a study on gastric cancer with NTRK overexpression. The specific

concentration and incubation time were not detailed in the provided search results.[7]

Table 2: Apoptosis in Nerve Cell Lines after Entrectinib Treatment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.mdpi.com/1422-0067/23/1/395
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
Entrectinib
Concentration
(µmol/L)

Incubation Time
(hours)

Apoptosis Rate (%)

PC12 2.3 48 12.52

HT22 4.2 48 14.83

SK-N-SH 4.3 48 15.84

Data from a study investigating the neurotoxic effects of Entrectinib.[8]

Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by Entrectinib and the

general workflow for analyzing apoptosis.
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Caption: Entrectinib-induced apoptosis signaling pathway.
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1. Seed and Culture Cells

2. Treat Cells with Entrectinib
(and vehicle control)

3. Harvest Cells
(including supernatant)

4. Wash with cold PBS

5. Resuspend in 1X Binding Buffer

6. Stain with Annexin V-FITC
and Propidium Iodide (PI)

7. Incubate at Room Temperature
(in the dark)

8. Analyze by Flow Cytometry

9. Gate and Quantify Populations

Click to download full resolution via product page

Caption: Experimental workflow for apoptosis analysis.
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Experimental Protocols
Materials and Reagents

Cancer cell line of interest (e.g., NCI-N87, AGS)

Complete cell culture medium

Entrectinib (dissolved in a suitable solvent, e.g., DMSO)

Vehicle control (e.g., DMSO)

Phosphate-Buffered Saline (PBS), sterile and cold

Trypsin-EDTA (for adherent cells)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

10X Binding Buffer)

Flow cytometry tubes

Flow cytometer

Protocol: Induction of Apoptosis with Entrectinib
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a

density that will ensure they are in the logarithmic growth phase at the time of treatment.

Allow cells to adhere and grow for 24 hours.

Treatment: Prepare serial dilutions of Entrectinib in complete culture medium. Remove the

existing medium from the cells and replace it with the medium containing the desired

concentrations of Entrectinib. Include a vehicle-treated control group.

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in

a 5% CO₂ incubator.

Protocol: Annexin V and PI Staining for Flow Cytometry
This protocol is adapted from standard procedures for Annexin V staining.[6][9][10]
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Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.

Prepare a sufficient volume for washing and resuspending the cells.

Cell Harvesting:

Adherent cells: Carefully collect the culture medium, which contains floating apoptotic

cells. Wash the adherent cells once with PBS. Trypsinize the adherent cells, and then

combine them with the collected supernatant.

Suspension cells: Collect the cells directly from the culture vessel.

Cell Washing: Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes.

Discard the supernatant and wash the cells twice with cold PBS.

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of

approximately 1 x 10⁶ cells/mL.

Staining:

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to the cell

suspension.

Gently vortex the cells.

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible

(preferably within 1 hour).[9] Set up appropriate compensation and gates using unstained,

Annexin V-only, and PI-only stained control cells. Acquire a sufficient number of events (e.g.,

10,000-20,000) for each sample.

Data Analysis
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
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Establish quadrants based on the control samples to differentiate the four populations:

Lower-Left (Q4): Viable cells (Annexin V- / PI-)

Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Calculate the percentage of cells in each quadrant to quantify the level of apoptosis induced

by Entrectinib treatment compared to the control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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